Cas no 141567-53-5 ((2-methyloxazol-4-yl)methanol)

(2-methyloxazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-4-oxazolemethanol
- (2-Methyl-1,3-oxazol-4-yl)methanol
- (2-methyl-1,3-oxazol-4-yl)methanol(SALTDATA: FREE)
- (2-Methyloxazol-4-yl)methanol
- 4-Oxazolemethanol,2-methyl-
- 2-methyl-oxazole-4-methanol
- 4-hydroxymethyl-2-methyloxazole
- BGPDSEDYUPFTBI-UHFFFAOYSA-N
- PS-5565
- SY065415
- DTXSID70415960
- (2-methyloxazol4-yl)methanol
- SCHEMBL1127860
- FT-0751058
- W-205558
- 4-OXAZOLEMETHANOL, 2-METHYL-
- AMY15126
- CS-0061381
- MFCD08703638
- AKOS006343087
- InChI=1/C5H7NO2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H
- (2-Methyl-1,3-oxazol-4-yl)methanol, AldrichCPR
- (2-methyl-4-oxazolyl)methanol
- A885656
- 141567-53-5
- F1905-0278
- AB48508
- EN300-201913
- DB-063381
- (2-methyloxazol-4-yl)methanol
-
- MDL: MFCD08703638
- Inchi: InChI=1S/C5H7NO2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3
- InChI Key: BGPDSEDYUPFTBI-UHFFFAOYSA-N
- SMILES: CC1=NC(=CO1)CO
Computed Properties
- Exact Mass: 113.04800
- Monoisotopic Mass: 113.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- Density: 1.183±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 208.1±15.0 ºC (760 Torr),
- Flash Point: 79.6±20.4 ºC,
- Refractive Index: 1.496
- Solubility: Dissolution (86 g/l) (25 º C),
- PSA: 46.26000
- LogP: 0.47530
(2-methyloxazol-4-yl)methanol Security Information
(2-methyloxazol-4-yl)methanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2-methyloxazol-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D964087-5g |
4-OXAZOLEMETHANOL, 2-METHYL- |
141567-53-5 | 96% | 5g |
$280 | 2024-06-07 | |
eNovation Chemicals LLC | D964087-10g |
4-OXAZOLEMETHANOL, 2-METHYL- |
141567-53-5 | 96% | 10g |
$890 | 2023-05-17 | |
Chemenu | CM111395-25g |
(2-methyloxazol-4-yl)methanol |
141567-53-5 | 95% | 25g |
$1595 | 2021-08-06 | |
Life Chemicals | F1905-0278-20μmol |
(2-methyl-1,3-oxazol-4-yl)methanol |
141567-53-5 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1905-0278-15mg |
(2-methyl-1,3-oxazol-4-yl)methanol |
141567-53-5 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1905-0278-40mg |
(2-methyl-1,3-oxazol-4-yl)methanol |
141567-53-5 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42065-1g |
(2-Methyloxazol-4-yl)methanol |
141567-53-5 | 96% | 1g |
¥1509.0 | 2024-07-16 | |
Life Chemicals | F1905-0278-2μmol |
(2-methyl-1,3-oxazol-4-yl)methanol |
141567-53-5 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD99738-100mg |
(2-Methyloxazol-4-yl)methanol |
141567-53-5 | 96% | 100mg |
¥434.0 | 2022-03-01 | |
Fluorochem | 223341-5g |
2-Methyl-4-oxazolemethanol |
141567-53-5 | 95% | 5g |
£909.00 | 2022-02-28 |
(2-methyloxazol-4-yl)methanol Related Literature
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on (2-methyloxazol-4-yl)methanol
Introduction to (2-Methyloxazol-4-Yl)Methanol (CAS No. 141567-53-5)
The compound (2-methyloxazol-4-yl)methanol (CAS No. 141567-53-5) is a structurally unique organic molecule belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, and they have been extensively studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The (2-methyloxazol-4-yl)methanol derivative, in particular, has garnered attention for its potential in drug design and as a building block for more complex molecules.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2-methyloxazol-4-yl)methanol through various routes, including the oxidation of corresponding alcohols or the direct coupling of oxazole precursors with methanol derivatives. These methods have improved the scalability and cost-effectiveness of producing this compound, making it more accessible for research and industrial applications.
One of the most promising areas of research involving (2-methyloxazol-4-yl)methanol is its application in medicinal chemistry. Studies have shown that oxazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. For instance, a recent study published in the *Journal of Medicinal Chemistry* demonstrated that (2-methyloxazol-4-yl)methanol derivatives can inhibit key enzymes involved in inflammatory pathways, suggesting their potential as novel anti-inflammatory agents.
In addition to its pharmacological applications, (2-methyloxazol-4-yl)methanol has also been explored for its role in material science. Researchers have investigated its ability to act as a precursor for the synthesis of advanced materials such as polymers and coordination compounds. For example, a study in *Polymer Chemistry* highlighted the use of (2-methyloxazol-4-yl)methanol as a monomer for synthesizing stimuli-responsive polymers, which can find applications in drug delivery systems and sensors.
The structural versatility of (2-methyloxazol-4-yl)methanol allows for further functionalization, enabling the creation of derivatives with enhanced properties. By introducing substituents at specific positions on the oxazole ring or modifying the methanol group, chemists can tailor the compound's solubility, stability, and bioavailability. This modular approach has been instrumental in expanding the scope of research on this compound.
From an environmental perspective, there is growing interest in understanding the ecological impact of (2-methyloxazol-4-yli)methanol and its derivatives. Studies are being conducted to assess their biodegradability and potential toxicity to aquatic organisms. These investigations are crucial for ensuring that any future applications of this compound are environmentally sustainable.
In conclusion, (2-methyloxazol-4-yli)methanol (CAS No. 141567-53-) stands out as a valuable molecule with significant potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and biological studies, positions it as a key player in both academic research and industrial development. As research continues to uncover new applications and properties of this compound, its role in shaping future innovations is likely to expand further.
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